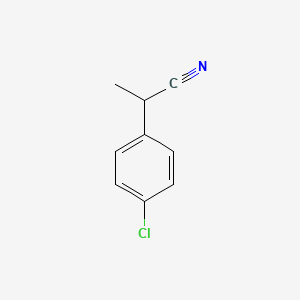

2-(4-Chlorophenyl)propanenitrile

Beschreibung

Contextualization of Aryl Nitriles in Chemical Research

Aryl nitriles are a class of organic compounds characterized by a cyano (-C≡N) group attached to an aromatic ring. This functional group imparts unique reactivity, making them valuable intermediates in organic synthesis. The nitrile group can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to amines, and participation in cycloaddition reactions. nih.gov

In recent years, there has been a surge of interest in developing novel and efficient methods for the synthesis of aryl nitriles. rsc.orgorganic-chemistry.org Researchers are exploring new catalytic systems and reaction conditions to improve yields, reduce the use of toxic reagents, and enhance functional group tolerance. rsc.orgorganic-chemistry.orgnih.gov The ability to introduce the nitrile functionality into complex molecules with high precision is crucial for the development of new drugs and materials. nih.gov Furthermore, the dual role of aryl nitriles as both hydrogen-bond acceptors and modifiable organic groups has opened up new avenues in supramolecular chemistry and crystal engineering. nih.gov

Significance of 2-(4-Chlorophenyl)propanenitrile as a Research Subject

This compound stands out as a significant research subject due to its utility as a precursor in the synthesis of various biologically active compounds and functional materials. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization through cross-coupling reactions, while the nitrile group can be readily converted into other functional groups.

The compound serves as an intermediate in the synthesis of a range of organic molecules. Its structural motif is found in various compounds with potential applications in medicinal chemistry and materials science. Research efforts have focused on developing efficient synthetic routes to this compound and exploring its reactivity in various chemical transformations.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed in the table below, providing a comprehensive overview of its key physical and chemical identifiers.

| Property | Value |

| Molecular Formula | C₉H₈ClN |

| Molecular Weight | 165.62 g/mol |

| CAS Number | 2184-88-5 |

| IUPAC Name | This compound |

| Synonyms | 4-Chloro-alpha-methylphenylacetonitrile, 2-(para-Chlorophenyl)propionitrile |

| SMILES | CC(C#N)C1=CC=C(C=C1)Cl |

| InChI | InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 |

| InChIKey | GIZHRKQXPROIGC-UHFFFAOYSA-N |

This table was generated based on data from reference .

Synthesis and Reactivity

The synthesis of this compound can be achieved through various methods, with the choice of route often depending on the availability of starting materials and desired scale.

Synthesis of this compound

A common laboratory-scale synthesis involves the reaction of 4-chlorophenylacetonitrile with a methylating agent. For instance, a related compound, 2-(4-chlorophenyl)pentanenitrile, is synthesized by reacting 4-chlorophenylacetonitrile with 1-chloropropane (B146392) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide and a strong base such as sodium hydroxide (B78521). prepchem.com A similar strategy can be adapted for the synthesis of this compound using a suitable methylating agent.

Another approach involves the dehydration of the corresponding amide, 2-(4-chlorophenyl)propanamide, using a dehydrating agent like phosphorus(V) oxide (P₄O₁₀).

Reactivity of this compound

The reactivity of this compound is primarily dictated by the nitrile group and the chlorophenyl moiety.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-chlorophenyl)propan-1-amine, using reducing agents such as lithium aluminum hydride (LiAlH₄). This transformation is a key step in the synthesis of various pharmaceutical intermediates.

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to form 2-(4-chlorophenyl)propanoic acid. This carboxylic acid derivative is a valuable precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).

Substitution Reactions: The nitrile group can be substituted with other functional groups, although this is less common than reduction or hydrolysis.

Cross-Coupling Reactions: The chlorine atom on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

Related Compounds

The structural framework of this compound is shared by a number of related compounds that are also of interest in chemical research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 2-(4-Chlorophenyl)-3-oxopropanenitrile | C₉H₆ClNO | 179.60 | Contains a formyl group, enabling aldol-type condensations. |

| 2-(4-Chlorophenyl)-3-oxobutanenitrile | C₁₀H₈ClNO | 193.63 | Features a ketone group, increasing its reactivity towards nucleophiles. |

| 2-Chloro-3-(4-chlorophenyl)propanenitrile | C₉H₇Cl₂N | 200.07 | Contains an additional chlorine atom on the propanenitrile chain. chemsrc.com |

| 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile | C₁₅H₁₁ClN₂O₂ | 286.71 | Synthesized from 4-chlorobenzaldehyde (B46862) and 4-nitrophenylacetonitrile. chemicalbook.com |

| 2-(4-Fluorophenyl)propanenitrile | C₉H₈FN | 149.16 | The fluorine substitution alters the electronic properties and steric profile of the molecule. |

| (4-Chlorophenyl)acetonitrile | C₈H₆ClN | 151.59 | The parent compound without the methyl group on the propanenitrile chain. sigmaaldrich.comsigmaaldrich.com |

This table was compiled using data from references chemsrc.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZHRKQXPROIGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944446 | |

| Record name | 2-(4-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2184-88-5 | |

| Record name | 4-Chloro-α-methylbenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2184-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)propiononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002184885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Chlorophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-chlorophenyl)propiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Studies of 2 4 Chlorophenyl Propanenitrile and Its Derivatives

Functional Group Interconversions of the Nitrile Moiety

The nitrile group is a versatile functional group that can be converted into several other important moieties, including amides, amines, and heterocyclic systems.

Hydration to Amides

The hydration of nitriles to amides is a classic transformation in organic chemistry. For 2-(4-chlorophenyl)propanenitrile, this conversion yields 2-(4-chlorophenyl)propanamide. This reaction can be achieved under both acidic and basic conditions, though these methods can sometimes lead to the formation of the corresponding carboxylic acid as a byproduct.

A milder and more selective method for the hydration of nitriles involves the use of a rhodium catalyst with an aldoxime, such as acetaldoxime, which serves as a water source under anhydrous and neutral conditions. organic-chemistry.orgnih.gov This approach is particularly advantageous for substrates with acid- or base-sensitive functional groups. organic-chemistry.org The reaction typically proceeds at elevated temperatures in a solvent like toluene. organic-chemistry.org

| Reagent/Catalyst | Conditions | Product | Notes |

| Acid or Base | Aqueous, heat | 2-(4-chlorophenyl)propanamide | May produce carboxylic acid as a byproduct. |

| Rh catalyst, Acetaldoxime | Toluene, 110°C | 2-(4-chlorophenyl)propanamide | Anhydrous and neutral conditions, good for sensitive substrates. organic-chemistry.org |

| Phosphorus(V) oxide (P4O10) | Heat | This compound | Dehydration of the corresponding amide. |

Reduction to Amines

The nitrile group of this compound can be reduced to a primary amine, yielding 2-(4-chlorophenyl)propan-1-amine. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in a solvent such as diethyl ether, followed by an acidic workup. chemguide.co.uk Catalytic hydrogenation, using hydrogen gas in the presence of a metal catalyst like palladium, platinum, or nickel, is another effective method. chemguide.co.ukyoutube.com

Diisopropylaminoborane in the presence of a catalytic amount of lithium borohydride (B1222165) has also been shown to be an effective reducing agent for a variety of nitriles. nih.govorganic-chemistry.org The reactivity in these reductions can be influenced by other substituents on the aromatic ring. nih.gov

| Reagent/Catalyst | Conditions | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Diethyl ether, then acid workup | 2-(4-chlorophenyl)propan-1-amine | Strong reducing agent. chemguide.co.uk |

| H2, Metal Catalyst (Pd, Pt, Ni) | Elevated temperature and pressure | 2-(4-chlorophenyl)propan-1-amine | Common catalytic hydrogenation method. chemguide.co.ukyoutube.com |

| Diisopropylaminoborane/LiBH4 (cat.) | THF, ambient or reflux | 2-(4-chlorophenyl)propan-1-amine | Milder conditions, sensitive to electronic effects. nih.gov |

Transformation to Heterocyclic Systems (e.g., Tetrazoles)

The nitrile functionality can serve as a precursor for the synthesis of nitrogen-containing heterocycles. A notable example is the formation of tetrazoles through a [3+2] cycloaddition reaction between the nitrile and an azide, such as sodium azide. nih.govwikipedia.org This reaction is often facilitated by a Lewis acid or an organocatalyst. organic-chemistry.org The resulting 5-substituted-1H-tetrazole contains a 2-(4-chlorophenyl)propyl substituent. The synthesis of tetrazoles can also be achieved from nitriles generated in situ from primary alcohols or aldehydes. organic-chemistry.org

| Reactants | Conditions | Product |

| This compound, Sodium Azide | Lewis acid or organocatalyst | 5-(1-(4-chlorophenyl)ethyl)-1H-tetrazole |

| This compound, Sodium Azide, Ammonium (B1175870) Chloride, DMF | Heat (110°C) | 5-(1-(4-chlorophenyl)ethyl)-1H-tetrazole |

| This compound, Azidotrimethylsilane, HCl (cat.) | Methanol (B129727), 60°C | 5-(1-(4-chlorophenyl)ethyl)-1H-tetrazole |

Reactions Involving the Halogenated Aromatic Ring (e.g., Substitution)

The chlorine atom on the phenyl ring of this compound can undergo substitution reactions, although this is generally less facile than transformations of the nitrile group. Nucleophilic aromatic substitution on the chlorophenyl group is possible under specific conditions.

Electrophilic aromatic substitution reactions, such as further halogenation, nitration, or sulfonation, can also occur on the aromatic ring. libretexts.org The existing chloro- and propylnitrile substituents will direct incoming electrophiles to specific positions on the ring. The chlorine atom is an ortho-, para-director, while the alkyl-containing group is also an ortho-, para-director. purechemistry.orgyoutube.com The formation of a sigma complex is a key intermediate in these reactions. purechemistry.orgnumberanalytics.com

Stereoselective Synthesis and Derivatization

The carbon atom bearing the nitrile and chlorophenyl groups is a stereocenter. Therefore, stereoselective synthesis and derivatization of this compound are important areas of study. For instance, the catalytic hydrogenation of (Z)-2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile leads to the formation of 2-(4-chlorophenyl)-3-(1H-pyrrol-2-yl)propanenitrile with control over the stereochemistry. The resulting enantiomers or diastereomers can exhibit different biological activities.

Protection and Deprotection Strategies

In multi-step syntheses involving this compound or its derivatives, it may be necessary to temporarily protect certain functional groups to prevent them from reacting under specific conditions. uchicago.eduslideshare.net For example, if a reaction is to be performed on the aromatic ring, the nitrile group might be temporarily converted to a less reactive functional group.

Conversely, if the nitrile group is the desired site of reaction, other functional groups on the molecule may need protection. The choice of protecting group is crucial and depends on its stability to the reaction conditions and the ease of its removal (deprotection) afterward. uchicago.edu For instance, borane-protected phosphinothioesters have been used in syntheses where acidic and basic deprotection strategies are employed. nih.gov

Biological and Biochemical Research on 2 4 Chlorophenyl Propanenitrile and Analogs

Enzymatic Biotransformations and Biocatalysis

The enzymatic transformation of nitriles, including 2-(4-chlorophenyl)propanenitrile, represents a significant area of research in biocatalysis. These processes offer a green alternative to traditional chemical methods for the synthesis of amides and carboxylic acids. researchgate.netfrontiersin.org Nitrile-converting enzymes, particularly nitrile hydratases, are key to these biotransformations. frontiersin.org

Nitrile Hydratase Activity and Substrate Specificity

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. frontiersin.orgnih.gov These enzymes are typically composed of α and β subunits and contain a non-heme iron or non-corrin cobalt center in their active site. wikipedia.org The substrate specificity of nitrile hydratases can be broad, but it is influenced by factors such as the nature and strength of buffer components and the reaction pH. mdpi.com

Research on the nitrile hydratase from Gordonia hydrophobica (GhNHase) has demonstrated its activity on various nitriles, including its potential for the enantioselective preparation of pharmaceutical precursors. mdpi.com While the direct activity on this compound is not explicitly detailed in the provided results, the general activity of NHases on related aromatic nitriles like rac-2-phenylpropionitrile suggests potential for its transformation. researchgate.net The stability of NHases is a critical factor for industrial applications, with many exhibiting instability at temperatures above 20-30°C. frontiersin.orgnih.gov

Enantioselectivity of Nitrile Hydratases

A significant advantage of using nitrile hydratases in organic synthesis is their potential for high chemo-, regio-, and enantioselectivity. researchgate.net The enantioselectivity of these enzymes allows for the production of enantioenriched amides from racemic nitriles. mdpi.com For instance, the nitrile hydratase from Gordonia hydrophobica (GhNHase) has been studied for its ability to perform dynamic kinetic resolutions of nitriles. mdpi.com

The enantiomeric excess (ee) of the product is significantly influenced by reaction conditions such as substrate concentration, pH, and the amount of biocatalyst. mdpi.com Studies have shown that for certain substrates, the enantioselectivity of wild-type GhNHase is in a typical range compared to other NHases. mdpi.com However, there can be a reciprocal relationship between the analytical yield and the enantiomeric excess, where conditions favoring higher product formation may lead to lower enantioselectivity. mdpi.com Protein engineering is a promising approach to enhance the enantioselectivity of NHases and minimize the formation of by-products. mdpi.com

Proposed Mechanisms of Enzymatic Nitrile Hydrolysis

The hydrolysis of nitriles to carboxylic acids, whether through chemical or enzymatic means, generally proceeds through an amide intermediate. chemistrysteps.comchemguide.co.uk In the enzymatic process catalyzed by nitrile hydratases, the reaction involves the hydration of the nitrile to an amide. frontiersin.org

The proposed mechanism for nitrile hydratase involves the coordination of the nitrile to the metal center in the active site. nih.gov This is followed by a nucleophilic attack of a water molecule on the nitrile carbon. nih.gov The reaction proceeds through an intermediate species, which has been observed using techniques like EPR spectroscopy in studies of Fe-type nitrile hydratases. nih.gov This intermediate then tautomerizes to form the amide product, which is subsequently released, regenerating the enzyme for another catalytic cycle. nih.gov The final step, the displacement of the amide product by a water molecule, is considered the rate-limiting step of the reaction. nih.gov

Microbial Transformation Studies

Microorganisms are capable of transforming a wide range of organic compounds, including nitriles and nitroaromatic compounds. researchgate.netnih.gov The biotransformation of nitriles often involves a two-step enzymatic process where a nitrile hydratase first converts the nitrile to an amide, and then an amidase hydrolyzes the amide to the corresponding carboxylic acid and ammonia. wikipedia.org This metabolic pathway allows bacteria to utilize nitriles as a source of carbon and nitrogen. wikipedia.org

Studies on the microbial transformation of nitroaromatic compounds, which share structural similarities with this compound, have shown that microorganisms can reduce nitro groups to amino groups. researchgate.netnih.gov For example, the transformation of 2,4-dinitrotoluene (B133949) by Mucrosporium sp. results in products like 2-amino-4-nitrotoluene and 4-amino-2-nitrotoluene. nih.gov The reactivity and the specific transformation products can depend on the microbial species, the specific enzyme preparations (cell-free extract, resting cells, or growing culture), and the reaction conditions. researchgate.net

Pharmacological Potential and Biological Activities

Antimicrobial Activity (e.g., Anti-Mycobacterial)

Research has indicated that this compound and its analogs possess antimicrobial properties. In-vitro studies have demonstrated their potential to inhibit the growth of various bacterial strains, including multidrug-resistant ones. researchgate.net

The anti-mycobacterial activity of related compounds has also been a subject of investigation. For instance, various flavonoid and pyrimidine (B1678525) compounds, as well as 1,8-naphthyridine-3-carbonitrile (B1524053) analogues, have been evaluated for their efficacy against Mycobacterium tuberculosis. nih.govnih.gov These studies often determine the minimum inhibitory concentration (MIC) to quantify the antimicrobial potency. researchgate.netnih.govmdpi.com The mechanism of action for some anti-mycobacterial agents involves the inhibition of essential processes like mycolic acid synthesis, which is crucial for the mycobacterial cell wall. nih.gov Combination therapy, where these compounds are used alongside existing anti-TB drugs, has shown promise in producing additive or synergistic effects, potentially leading to more effective treatments for tuberculosis. nih.gov

Table 1: Anti-Mycobacterial Activity of Selected Compounds against M. tuberculosis H37Rv This table is for illustrative purposes and includes data for related compound classes to provide context for potential anti-mycobacterial research directions.

| Compound Class | Example Compound | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1,8-Naphthyridine-3-carbonitrile Analog | ANA-12 | 6.25 | nih.gov |

| Standard Drug | Rifampicin | 3.13 | nih.gov |

| Standard Drug | Ethambutol | 6.25 | nih.gov |

| Standard Drug | p-Aminosalicylic acid | 12.5 | nih.gov |

Anticancer Activity

While research specifically targeting the anticancer properties of this compound is not extensively documented in the provided results, the broader class of chlorophenyl nitriles and related structures has been the subject of anticancer research.

Derivatives of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one have been synthesized and evaluated for their anti-hepatitis B virus (anti-HBV) activities. nih.gov Many of these compounds demonstrated significant anti-HBV activity. nih.gov One promising compound from this series, designated as 44 , showed potent inhibition of hepatitis B surface antigen (HBsAg) secretion, hepatitis B e antigen (HBeAg) secretion, and HBV DNA replication. nih.gov

In other research, novel N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides have been designed and synthesized as potential procaspase activators for cancer therapy. proquest.com Additionally, a new thiadiazole derivative, 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] nih.govnih.govmdpi.com triazolo[3,4-b] nih.govnih.govbiosynth.comthiadiazole (CPNT), exhibited a dose-dependent cytotoxic effect on the hepatocellular carcinoma cell line, HepG2. manipal.edu

Furthermore, hybrid molecules combining Ciminalum and thiazolidinone have been synthesized, with some showing notable antimitotic activity against various cancer cell lines, including leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer. nih.gov

A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were also synthesized and screened for their potential to inhibit kinases and exhibit anticancer activity. nih.gov One compound from this series, 4j , was identified as a kinase inhibitor with anti-glioma activity. nih.gov

The following table summarizes the anticancer activity of some chlorophenyl-containing compounds:

| Compound Class | Specific Compound/Derivative | Activity | Cell Lines/Target |

| 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives | Compound 44 | Potent anti-HBV activity | HepG2.2.15 |

| N'-substituted-1-(4-chlorobenzyl)-1H-indol-3-carbohydrazides | (E)-N′-benzylidene-carbohydrazides and (Z)-N'-(2-oxoindolin-3-ylidene)carbohydrazides | Procaspase activators | Not specified |

| Triazolo-thiadiazole | 6-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy) methyl] nih.govnih.govmdpi.com triazolo[3,4-b] nih.govnih.govbiosynth.comthiadiazole (CPNT) | Cytotoxic | HepG2 |

| Ciminalum-thiazolidinone hybrids | 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid (2h) | Antimitotic | NCI60 panel, AGS, DLD-1, MCF-7, MDA-MB-231 |

| N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles | Compound 4j | Kinase inhibition, anti-glioma | Glioblastoma cell lines |

Enzyme Inhibition Studies (e.g., Sterol Biosynthesis)

Research has shown that various chemicals, including those with a chlorophenyl moiety, can inhibit sterol biosynthesis. nih.govnih.gov For instance, 4-chlorophenyl-4-hydroxypiperidine (B178338) (CPHP) is a structural component of antipsychotic drugs that lead to an increase in 7-dehydrocholesterol (B119134) (7-DHC), indicating inhibition of the enzyme DHCR7 in the cholesterol biosynthesis pathway. nih.gov

The nitrile group itself is a key functional group in many pharmaceuticals and can play a crucial role in enzyme inhibition. nih.gov For example, in some DPP-4 inhibitors like vildagliptin, the nitrile group reversibly forms a covalent bond with a serine residue in the active site of the enzyme. nih.gov

In the context of antifungal activity, which is often linked to the inhibition of sterol biosynthesis in fungi, derivatives of streptochlorin (B611036) containing a nitrile group have been synthesized and evaluated. mdpi.com One such compound, 3a , showed significant growth inhibition against several fungal species. mdpi.com

The table below details enzyme inhibition by related compounds:

| Compound/Metabolite | Enzyme/Pathway Targeted | Observed Effect |

| 4-chlorophenyl-4-hydroxypiperidine (CPHP) | DHCR7 (Sterol Biosynthesis) | Elevation of 7-DHC |

| Vildagliptin (contains a nitrile group) | Dipeptidyl peptidase-4 (DPP-4) | Reversible covalent inhibition |

| Streptochlorin derivative 3a (contains a nitrile group) | Not specified | Antifungal activity |

Interaction Mechanisms with Biological Targets (e.g., Membrane Disruption, Receptor Binding)

The nitrile group is a significant functional group in many approved pharmaceuticals and contributes to their pharmacological effects through various interaction mechanisms. nih.gov The unique physicochemical properties of the nitrile substituent can lead to enhanced binding affinity to the target. nih.gov For example, the nitrile group in verapamil (B1683045) and its analogs is believed to lie in the inner pore of L-type calcium channels and directly coordinate with calcium ions. nih.gov

In some instances, the nitrile group can form covalent bonds with the target protein. For example, certain inhibitors form an additional covalent bond via the nitrile group with a threonine residue in the binding pocket of the ClpP protease. nih.gov The electron-withdrawing nature of the nitrile group can also decrease the electron density of an attached benzene (B151609) ring, which can be crucial for fitting into a specific receptor binding environment, as seen with some antiandrogenic agents. nih.gov

While not directly studying this compound, research on other molecules suggests potential mechanisms. For instance, some antimicrobial agents are known to act via membrane disruption. nih.gov This can occur through the formation of pores in the cell membrane. nih.gov

The preliminary mechanism study of compound 44 , a derivative of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one, suggests it enhances the transcript activity of HBV enhancers I and II. nih.gov

The table below outlines various interaction mechanisms:

| Compound/Group | Target | Interaction Mechanism |

| Verapamil and analogs (contain nitrile group) | L-type calcium channels | Coordination with calcium ions |

| Certain ClpP inhibitors (contain nitrile group) | ClpP protease | Covalent bond formation |

| Some antiandrogenic agents (contain nitrile group) | Androgen receptor | Enhanced binding due to electronic effects |

| Compound 44 | HBV Enhancers I and II | Enhancement of transcript activity |

| Some antimicrobial agents | Fungal cell membranes | Membrane disruption (e.g., pore formation) |

Structure-Activity Relationships (SAR) in Related Chlorophenyl Nitriles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic effects of drug candidates. For nitrile-containing pharmaceuticals, the incorporation of a nitrile group is a promising strategy in drug design. rsc.org

In the development of antifungal agents, SAR studies of streptochlorin derivatives containing a nitrile group revealed that having no substituent or an alkyl substituent at the 2-position of the oxazole (B20620) ring was favorable for antifungal activity, whereas aryl and monosubstituted aryl groups were detrimental. mdpi.com

For a series of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives with anti-HBV activity, SAR studies were conducted to explore the impact of different substituents on their activity. nih.gov Similarly, for a series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, the nature of the substituent at position 3 of the thiazolidinone core was found to be significant for their anticancer cytotoxicity. nih.gov

The nitrile group itself is a key determinant in the SAR of many compounds. For instance, in the development of inhibitors for the enzyme DHODH, the cyano moiety was found to play a crucial role in receiving external interactions, even though it did not have a fixed binding pattern. nih.gov In another example, replacing an imidazole (B134444) group with a pyrimidine ring and substituting a fluorine group with a nitrile group in a series of mIDH1 inhibitors led to improved metabolic stability and only slightly impaired inhibitory potency, respectively. nih.gov

The table below highlights key SAR findings:

| Compound Series | Key Structural Feature | Impact on Activity |

| Streptochlorin derivatives | Substituent at 2-position of oxazole ring | No substituent or alkyl group is favorable for antifungal activity. |

| 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones | Substituent at position 3 of the thiazolidinone core | Significant for anticancer cytotoxicity. |

| DHODH inhibitors | Cyano moiety | Crucial for receiving external interactions. |

| mIDH1 inhibitors | Nitrile group vs. fluorine group | Replacement of fluorine with nitrile slightly impaired inhibitory potency but improved metabolic stability. |

Toxicological Considerations and Environmental Fate of Chlorophenyl Nitriles

The widespread use of synthetic chemical compounds necessitates a thorough understanding of their potential toxicological effects and environmental behavior. Chlorophenyl nitriles, a class of organic compounds containing a phenyl ring substituted with both a chlorine atom and a nitrile group, are of interest due to their presence in various chemical syntheses and as potential environmental contaminants. This article focuses specifically on the toxicological and environmental aspects of 2-(4-Chlorophenyl)propanenitrile and related chlorophenyl nitriles.

Analytical Methodologies for 2 4 Chlorophenyl Propanenitrile and Its Metabolites

Chromatographic Separation Techniques

Chromatographic methods are essential for separating the target analyte from complex mixtures prior to its detection and quantification. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds like 2-(4-chlorophenyl)propanenitrile. In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. mdpi.com

The GC-MS analysis typically involves:

Injection: A small volume of the sample, dissolved in a suitable solvent like dichloromethane (B109758) or toluene, is injected into the heated inlet of the gas chromatograph. mdpi.com Splitless injections are often used for trace analysis. semanticscholar.org

Separation: The separation is achieved on a capillary column (e.g., DB-5ms) where compounds are separated based on their retention times. The oven temperature is programmed to ramp up, allowing for the sequential elution of compounds.

Ionization and Detection: As compounds elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV. mdpi.com The resulting ions are separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound that allows for its identification. semanticscholar.org The NIST database is a common reference for matching fragmentation patterns. semanticscholar.org

A typical GC-MS method for related compounds is summarized below.

Table 1: Illustrative GC-MS Parameters for Analysis of Related Aromatic Nitriles

| Parameter | Value/Condition |

|---|---|

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C jppres.com |

| Carrier Gas | Helium jppres.com |

| Column Type | Fused silica (B1680970) capillary |

| Oven Program | Initial temp. 60 °C, ramped |

| Ionization Mode | Electron Impact (EI) semanticscholar.org |

| Ionization Energy | 70 eV mdpi.com |

| Mass Scan Range | 50–500 m/z mdpi.com |

| Ion Source Temp. | 280 °C mdpi.com |

Liquid Chromatography (HPLC, LC-QTOF-MS, UPLC)

Liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase (RP) mode, is widely used for the analysis of moderately polar compounds like this compound. Separation is achieved on a non-polar stationary phase (e.g., C8 or C18) with a polar mobile phase. mdpi.com The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile (B52724) (MeCN) or methanol (B129727) (MeOH). sielc.comsielc.commdpi.com An acid, such as phosphoric or formic acid, may be added to the mobile phase to improve peak shape. sielc.comsielc.com

Table 2: Example HPLC Conditions for Separation of Related Propanenitriles

| Parameter | Value/Condition |

|---|---|

| System | Ultimate 3000 UHPLC mdpi.com |

| Column | C18 analytical column mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture sielc.commdpi.com |

| Flow Rate | 0.5 - 1.0 mL/min mdpi.com |

| Detection | UV-Vis (e.g., at 226 nm and 271 nm) mdpi.com |

| Temperature | Ambient (e.g., 25 °C) mdpi.com |

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS): For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry. LC-ESI-MS (Electrospray Ionization) is particularly suitable for polar and thermolabile compounds. ual.es This technique allows for the determination of the molecular weight of the parent compound and can provide structural information through tandem MS (MS/MS) experiments. ual.es

Ultra-High-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns with smaller particle sizes (e.g., sub-3 µm) to achieve faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.com This is particularly advantageous for high-throughput screening and complex sample analysis. sielc.com

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR: 1H, 13C)

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton (CH), and the methyl protons (CH₃). The aromatic protons on the chlorophenyl ring would appear as a complex multiplet in the downfield region (typically δ 7.0-7.5 ppm). researchgate.net The methine proton, being adjacent to both the aromatic ring and the electron-withdrawing nitrile group, would appear as a quartet at an intermediate chemical shift. The methyl protons would appear as a doublet in the upfield region (typically δ 1.5-2.0 ppm) due to coupling with the single methine proton. docbrown.info

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, characteristic signals would include:

The nitrile carbon (C≡N), which is typically found in the downfield region (δ 115-125 ppm). youtube.com As a quaternary carbon, its signal is often of lower intensity. youtube.com

Aromatic carbons, which resonate in the δ 125-145 ppm range. researchgate.net

The aliphatic methine and methyl carbons, which appear in the upfield region of the spectrum.

Table 3: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| ¹H NMR | ||

| Aromatic-H | ~ 7.3 - 7.5 | Multiplet |

| CH-CN | ~ 3.8 - 4.2 | Quartet |

| CH₃ | ~ 1.6 - 1.8 | Doublet |

| ¹³C NMR | ||

| C=C (Aromatic) | ~ 128 - 140 | - |

| C-Cl (Aromatic) | ~ 133 - 135 | - |

| C≡N (Nitrile) | ~ 118 - 122 | - |

| CH-CN | ~ 30 - 35 | - |

| CH₃ | ~ 20 - 25 | - |

Note: Predicted values are based on typical chemical shifts for similar functional groups. researchgate.netchemicalbook.comchemicalbook.comchemicalbook.com

Mass Spectrometry (MS, ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Electron Ionization Mass Spectrometry (EI-MS): Typically used with GC, EI-MS involves bombarding the molecule with high-energy electrons, causing fragmentation. The resulting fragmentation pattern is a unique "fingerprint" that can be used for structural identification by comparison with spectral libraries. nist.gov The molecular ion peak [M]⁺ for C₉H₈ClN would be observed at m/z 165, with a characteristic isotopic pattern [M+2]⁺ at m/z 167 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique commonly paired with LC. It transfers ions from a solution into the gas phase, typically by forming protonated molecules [M+H]⁺ or other adducts. nih.gov This method is particularly useful for confirming the molecular weight of the analyte with minimal fragmentation. nih.govrsc.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, the most characteristic absorption band is that of the nitrile (C≡N) group, which appears as a sharp, medium-intensity peak in the range of 2240-2260 cm⁻¹. nist.gov Other significant peaks would include C-H stretching from the aromatic and aliphatic parts of the molecule, C=C stretching from the aromatic ring, and the C-Cl stretching vibration. nist.govchemicalbook.com

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| Nitrile (C≡N) | Stretch | 2240 - 2260 nist.gov |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-Cl | Stretch | 1000 - 1100 |

Sample Preparation and Cleanup Procedures

The accurate quantification of this compound and its metabolites from various matrices necessitates meticulous sample preparation and cleanup. These steps are crucial for removing interfering substances that could compromise the sensitivity and specificity of the analytical method. The choice of procedure largely depends on the nature of the sample matrix (e.g., biological fluids, environmental samples) and the physicochemical properties of the target analytes. Common techniques employed include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Liquid-Liquid Extraction (LLE) is a conventional and widely used technique for the extraction of organic compounds from aqueous samples. nih.govnih.gov In a typical LLE protocol for a compound like this compound from a biological matrix such as plasma or urine, the sample would be acidified or basified to ensure the analyte is in a neutral form, enhancing its partitioning into an immiscible organic solvent. nih.gov For instance, a salting-out assisted LLE with acetonitrile has been shown to be effective for extracting drugs from human plasma. nih.gov The addition of a salt like magnesium sulfate (B86663) facilitates the separation of the acetonitrile phase from the aqueous phase. nih.gov

A general LLE procedure would involve the following steps:

Sample Pre-treatment: The pH of the aqueous sample is adjusted to optimize the extraction of the neutral form of this compound and its potential metabolites.

Extraction: An appropriate volume of an immiscible organic solvent (e.g., hexane, dichloromethane, or ethyl acetate) is added to the sample. The mixture is then vigorously agitated to facilitate the transfer of the analytes into the organic phase.

Phase Separation: The mixture is allowed to settle, or is centrifuged, to achieve a clear separation of the aqueous and organic layers.

Collection and Concentration: The organic layer containing the analytes is carefully collected. The solvent is then evaporated under a gentle stream of nitrogen, and the residue is reconstituted in a small volume of a solvent compatible with the analytical instrument. nih.gov

Solid-Phase Extraction (SPE) offers a more selective and often more efficient alternative to LLE, with the benefits of reduced solvent consumption and the potential for automation. scharlab.comchromatographyonline.com The selection of the appropriate SPE sorbent is critical and depends on the polarity of the analytes and the matrix components. For a moderately polar compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent could be suitable. scharlab.comspecartridge.com

A standard SPE procedure comprises four main steps: youtube.comlabrulez.com

Conditioning: The SPE cartridge is conditioned with a solvent like methanol followed by water or an appropriate buffer to activate the sorbent and ensure reproducible interactions. youtube.com

Loading: The pre-treated sample is passed through the cartridge at a slow flow rate to allow for optimal retention of the analytes on the sorbent. youtube.com

Washing: The cartridge is washed with a specific solvent or a mixture of solvents to remove interfering compounds without eluting the target analytes.

Elution: A strong, low-volume organic solvent is used to desorb the analytes from the sorbent. This eluate is then typically evaporated and reconstituted for analysis.

The following table outlines a hypothetical SPE cleanup protocol for the extraction of this compound from a water sample.

| Step | Procedure | Details |

| Sorbent Selection | Reversed-Phase | C18 or a polymeric sorbent suitable for moderately polar compounds. |

| Conditioning | 1. Methanol2. Deionized Water | To activate the sorbent and equilibrate it with the sample's aqueous nature. |

| Sample Loading | Water Sample (pH adjusted) | The sample is passed through the cartridge at a controlled flow rate. |

| Washing | 5% Methanol in Water | To remove polar interferences. |

| Elution | Acetonitrile or Methanol | To desorb the analyte of interest from the sorbent. |

| Post-Elution | Evaporation and Reconstitution | The eluate is dried down and redissolved in a small volume of mobile phase for HPLC or a suitable solvent for GC. |

Quantification and Detection Limits

The quantification of this compound and its metabolites is typically achieved using chromatographic techniques coupled with sensitive detectors, most commonly Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection. nih.govcsbsju.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.govymaws.com For a compound like this compound, GC-MS can provide both high sensitivity and structural confirmation. epa.gov To improve volatility and chromatographic peak shape, derivatization may be employed, although the nitrile group itself is often amenable to direct analysis. researchgate.netnih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of less volatile or thermally labile metabolites. nih.gov Reversed-phase HPLC with a C18 column is a common choice. nih.govresearchgate.net Detection can be performed using a UV detector, as the phenyl ring in this compound provides a chromophore that absorbs in the UV region. google.commdpi.comgoogle.com For higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) or tandem mass spectrometer (LC-MS/MS) is the preferred method. nih.govmdpi.com

The table below presents hypothetical, yet realistic, quantification parameters for the analysis of this compound, based on typical performance of the mentioned analytical techniques for similar analytes.

| Analytical Technique | Detector | Typical Column | Limit of Detection (LOD) (estimated) | Limit of Quantification (LOQ) (estimated) |

| GC-MS | Mass Spectrometer (SIM mode) | Capillary column (e.g., HP-5MS) | 0.1 - 1 µg/L (in water) | 0.5 - 5 µg/L (in water) |

| HPLC-UV | UV Detector | C18 reversed-phase | 10 - 50 µg/L (in water) | 50 - 200 µg/L (in water) |

| LC-MS/MS | Tandem Mass Spectrometer | C18 reversed-phase | 0.01 - 0.1 µg/L (in plasma) | 0.05 - 0.5 µg/L (in plasma) |

It is important to note that these values are estimates and the actual LOD and LOQ for a specific method would need to be experimentally determined through a rigorous validation process. Factors such as the sample matrix, the efficiency of the cleanup procedure, and the specific instrumentation used will all influence the final sensitivity of the method.

Computational Chemistry and Molecular Modeling of 2 4 Chlorophenyl Propanenitrile and Analogs

Prediction of Molecular Descriptors (e.g., TPSA, LogP, Rotatable Bonds)

Molecular descriptors are numerical values that encode chemical information and are used to characterize a molecule's physicochemical properties. talete.mi.it These descriptors are crucial in fields like drug discovery and materials science for predicting a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) properties. nih.govmdpi.com Key descriptors include the Topological Polar Surface Area (TPSA), the logarithm of the partition coefficient (LogP), and the number of rotatable bonds.

TPSA is a measure of the surface area of a molecule that arises from polar atoms (usually oxygens and nitrogens) and is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. nih.govmdpi.com LogP, the logarithm of the partition coefficient between n-octanol and water, is a well-established measure of a molecule's lipophilicity or hydrophobicity, which influences its solubility and ability to cross biological membranes. mdpi.com The number of rotatable bonds is an indicator of a molecule's conformational flexibility. mdpi.com

A comparative analysis of the molecular descriptors for 2-(4-Chlorophenyl)propanenitrile and its structurally related analogs reveals how substitutions on the phenyl ring and modifications to the propanenitrile backbone influence these key properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | TPSA (Ų) | LogP | Rotatable Bonds |

| This compound | C₉H₈ClN | 165.62 biosynth.com | 23.79 | 2.33 | 2 |

| 2-(4-Fluorophenyl)propanenitrile | C₉H₈FN | 149.16 | 23.79 | 1.84 | 2 |

| 2-(4-Bromophenyl)propanenitrile | C₉H₈BrN | 210.07 | 23.79 | 2.52 | 2 |

| 2-(4-Methylphenyl)propanenitrile | C₁₀H₁₁N | 145.20 | 23.79 | 2.19 | 2 |

| 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile | C₁₅H₁₁ClN₂O₂ | 286.71 nih.gov | 69.62 | 3.14 | 4 |

Note: The molecular descriptor values in this table are calculated based on the chemical structures.

The data indicates that while the TPSA remains constant for the mono-substituted propanenitrile analogs due to the presence of the same nitrile functional group, the LogP values vary with the halogen substituent, increasing with the atomic weight of the halogen (F < Cl < Br). The introduction of a nitro group and an additional phenyl ring in 3-(4-Chlorophenyl)-2-(4-nitrophenyl)propanenitrile significantly increases the TPSA, LogP, and the number of rotatable bonds, suggesting different pharmacokinetic and pharmacodynamic profiles compared to the simpler analogs. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. chalmers.senih.gov These methods are used to calculate a wide range of molecular properties, including optimized geometries (bond lengths and angles), vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO). chalmers.seaip.org

For this compound and its analogs, DFT calculations can elucidate the effects of substituents on the electronic properties of the molecule. For instance, the substitution of different halogens at the para position of the phenyl ring would be expected to modulate the electron density distribution across the molecule. DFT studies on substituted propanes and other nitriles have demonstrated that such calculations can accurately predict the impact of substituents on the molecule's stability and reactivity. rsc.orgunamur.be

A typical quantum chemical study of this compound would involve:

Geometry Optimization: Determining the most stable three-dimensional conformation of the molecule.

Frequency Analysis: Calculating the vibrational frequencies to confirm that the optimized geometry corresponds to a true energy minimum and to predict the infrared and Raman spectra.

Frontier Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. aip.org

Studies on related nitrile-containing compounds have shown that the nitrile group can significantly influence the electronic properties and reactivity. researchgate.netnih.gov For example, the nitrogen atom's lone pair in the nitrile group can participate in hydrogen bonding, which can be modeled using quantum chemical methods to understand intermolecular interactions. nih.gov

Molecular Docking Studies in Target Binding

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a key tool in drug discovery for predicting the binding affinity and mode of interaction between a small molecule (ligand) and a protein target. nih.gov

While specific molecular docking studies for this compound are not extensively reported in the public literature, the structural motifs present in this compound suggest its potential to interact with various biological targets, particularly in the context of cancer therapy where small molecule inhibitors are of great interest. frontiersin.org The general process for a molecular docking study of this compound would involve:

Selection of a Protein Target: Based on the known biological activities of similar compounds, a relevant protein target would be chosen. For instance, given the prevalence of chlorophenyl and nitrile moieties in anticancer agents, potential targets could include kinases, proteases, or other enzymes involved in cancer cell signaling. nih.govnih.gov

Preparation of Ligand and Receptor: The 3D structures of this compound and the target protein would be prepared, which includes adding hydrogen atoms and assigning charges.

Docking Simulation: Using software such as AutoDock, the ligand would be placed in the binding site of the protein, and various conformations would be sampled to find the most favorable binding pose. nih.gov

Analysis of Interactions: The resulting docked complex would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein's active site. mdpi.com

For example, a study on a related triazole derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, used molecular docking to investigate its interactions with the MMP-2 metalloproteinase receptor, a target in cancer therapy. chalmers.seucm.es Such studies can reveal how the chlorophenyl group fits into hydrophobic pockets and how other functional groups form specific interactions that contribute to binding affinity.

Applications in Organic Synthesis and Material Science

Role as a Synthetic Intermediate in Pharmaceutical Synthesis

2-(4-Chlorophenyl)propanenitrile and its derivatives serve as crucial intermediates in the synthesis of several pharmaceutical compounds, particularly in the class of antihistamines. The nitrile group can be chemically transformed into other functional groups such as amines, carboxylic acids, and amides, which are common in drug molecules. numberanalytics.comlibretexts.orgebsco.comlibretexts.org

One of the notable applications is in the synthesis of Cetirizine, a second-generation antihistamine used to treat allergies. researchgate.netnih.govijsrset.com Synthetic routes to Cetirizine can involve intermediates derived from or similar to this compound. For instance, a related compound, 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine, is reacted with 2-(2-chloroethoxy)acetonitrile (B1590840) to form a key intermediate that is then hydrolyzed to produce Cetirizine. researchgate.net The synthesis of the active pharmaceutical ingredient relies on the reactivity of such nitrile-containing precursors. researchgate.netresearchgate.net

Another example of its utility is in the synthesis of Fexofenadine, another widely used antihistamine. google.comgoogle.comresearchgate.net While direct synthesis may vary, the structural motif of a substituted phenylacetonitrile (B145931) is a key component. For example, a related nitrile by-product, 2-[4-(cyclopropanecarbonyl-)-phenyl]-2-methyl-propanenitrile, has been studied in the context of Fexofenadine synthesis. google.comgoogle.com The conversion of the nitrile group is a key step in assembling the final drug molecule. google.com

The following table summarizes the role of this compound and related compounds as intermediates in the synthesis of these pharmaceuticals.

| Drug | Drug Class | Role of Nitrile Intermediate |

| Cetirizine | Antihistamine | A key intermediate, 2-(2-chloroethoxy)acetonitrile, which shares the reactive nitrile feature, is used to alkylate a piperazine (B1678402) derivative. The nitrile group is subsequently hydrolyzed to a carboxylic acid to form Cetirizine. researchgate.netnih.gov |

| Fexofenadine | Antihistamine | A related compound, 2-[4-(cyclopropanecarbonyl-)-phenyl]-2-methyl-propanenitrile, is a potential precursor. The synthesis involves the eventual transformation of the nitrile group. google.comgoogle.com |

Use in the Development of Agrochemicals (e.g., Pesticides, Herbicides)

The structural features of this compound are also valuable in the synthesis of agrochemicals, particularly fungicides. The compound serves as a building block for more complex molecules that exhibit pesticidal or herbicidal activity. numberanalytics.com

A prominent example is the synthesis of the fungicide Myclobutanil. google.comherts.ac.uknih.gov The chemical name for Myclobutanil is α-butyl-α-(4-chlorophenyl)-1H-1,2,4-triazole-1-propanenitrile. herts.ac.uk The synthesis of Myclobutanil starts with a compound closely related to the subject of this article, p-chlorophenylacetonitrile. This starting material is first reacted with a butyl halide to introduce the butyl group, forming 2-(4-chlorophenyl)hexanenitrile. google.comgoogle.com This intermediate is then further reacted to introduce the triazole group, yielding the final active ingredient, Myclobutanil. google.comgoogle.com Myclobutanil is a systemic fungicide with protective and curative action used to control a wide range of fungal diseases in crops. herts.ac.uk

The table below outlines the role of this compound derivatives in the synthesis of Myclobutanil.

| Agrochemical | Type | Role of Nitrile Intermediate |

| Myclobutanil | Fungicide | The synthesis starts with p-chlorophenylacetonitrile, which is alkylated to form 2-(4-chlorophenyl)hexanenitrile. This intermediate contains the core structure of the subject compound and is essential for building the final fungicide molecule. google.comnih.govgoogle.com |

Potential in Material Science (e.g., Polymers, Stabilizing Agents)

The nitrile group is a functional group of significant interest in material science due to its polarity and reactivity, which can impart desirable properties to polymers. numberanalytics.comnumberanalytics.com While direct polymerization of this compound is not widely reported, its structural features suggest potential applications in this field. The presence of the nitrile group can enhance properties such as thermal stability and chemical resistance in polymers. lu.se

Nitrile-containing polymers, such as polyacrylonitrile, are known for their specific characteristics. The incorporation of nitrile groups into polymer chains can be achieved through the polymerization of nitrile-containing monomers. numberanalytics.comlu.se This suggests that this compound could potentially be used as a monomer or a co-monomer to create polymers with specific thermal or mechanical properties. The chlorophenyl group would also influence the final properties of the polymer.

Furthermore, nitrile-containing polymers can sometimes be susceptible to thermal discoloration. Research has been conducted on stabilizing agents for such polymers. For instance, organotin maleate (B1232345) compounds have been shown to be effective in stabilizing polymers with a high content of olefinic nitriles against thermal discoloration. google.com This indicates a potential role for compounds like this compound in polymer systems where thermal stability is a concern, either as a comonomer in a polymer that is then stabilized or as a component in the development of new stabilizing systems.

The potential applications are summarized in the table below.

| Application Area | Potential Role of this compound |

| Polymer Synthesis | Could potentially act as a monomer or co-monomer, with the nitrile and chlorophenyl groups imparting specific properties like enhanced thermal stability to the resulting polymer. lu.se |

| Stabilizing Agents | Could be a component in the development of new polymer systems or stabilizing agents, particularly in nitrile-containing polymers where thermal stability is crucial. google.com |

Catalyst in Organic Reactions

While this compound is primarily known as a synthetic intermediate, the nitrile functional group can participate in and influence catalytic processes. wikipedia.org Nitriles can act as precursors to transition metal nitrile complexes, which are used as reagents and catalysts in various organic reactions. wikipedia.org Therefore, this compound could be used to synthesize such catalysts.

In the context of biocatalysis, this compound has been studied as a substrate for enzymes. For example, it has been used as a model protein to investigate the microbial transformation of acrylonitrile (B1666552) by thermophilic organisms. biosynth.com This research indicates that enzymes can interact with and transform this compound, suggesting its potential use in enzymatic synthetic routes. The nitrile group can be hydrated by nitrile hydratases to form amides, a reaction that is used commercially in the production of acrylamide. wikipedia.org This enzymatic reactivity opens up possibilities for using this compound in biocatalytic processes to produce valuable chemical derivatives.

While there is no widespread evidence of this compound acting as a direct catalyst itself, its role as a precursor to metal-based catalysts and as a substrate in biocatalytic transformations highlights its importance in the broader field of catalysis.

The table below summarizes its potential roles in catalysis.

| Catalysis Area | Potential Role of this compound |

| Homogeneous Catalysis | Can serve as a ligand precursor for the synthesis of transition metal complexes that act as catalysts in organic reactions. wikipedia.org |

| Biocatalysis | Acts as a substrate for enzymes like nitrile hydratases, enabling its use in enzymatic processes to synthesize amides and other derivatives. wikipedia.orgbiosynth.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes

The synthesis of 2-(4-Chlorophenyl)propanenitrile and its analogues remains a fertile ground for research. While it serves as a valuable intermediate in organic synthesis, the development of more efficient, sustainable, and cost-effective synthetic methodologies is a primary objective. Future research in this domain is expected to focus on:

Catalytic Systems: Exploring novel catalysts, including transition metal complexes and organocatalysts, to improve reaction yields, reduce reaction times, and enhance enantioselectivity for chiral derivatives.

Green Chemistry Approaches: Designing synthetic pathways that utilize environmentally benign solvents, minimize waste generation, and employ renewable starting materials. This could involve exploring flow chemistry or biocatalytic methods.

Process Optimization: Applying statistical design of experiments (DoE) and other process analytical technologies (PAT) to optimize existing synthetic routes for large-scale production, ensuring robustness and reproducibility.

Further Elucidation of Biological Mechanisms

Preliminary studies have hinted at the biological activity of this compound and its derivatives, including potential antimicrobial and anticancer effects. However, the precise molecular mechanisms underpinning these activities are not yet fully understood. Future research should aim to:

Target Identification and Validation: Employing chemoproteomics, genetic screening, and molecular docking studies to identify the specific cellular proteins, enzymes, or receptors that interact with the compound.

Signaling Pathway Analysis: Investigating the downstream effects of compound-target interaction on intracellular signaling cascades to understand how it modulates cellular functions.

Structural Biology: Determining the co-crystal structures of this compound derivatives bound to their biological targets to provide a detailed, atomic-level understanding of the binding interactions and guide the design of more potent and selective molecules. A potential mechanism that warrants further investigation is its ability to destabilize microtubules in cancer cells.

Advanced Environmental Fate Modeling

Understanding the environmental behavior of this compound is critical for assessing its potential ecological impact. The development of sophisticated environmental fate models is a key research direction. up.ptrsc.orgresearchgate.net These models are instrumental in predicting the transport, distribution, and persistence of chemicals in various environmental compartments. up.ptresearchgate.net Future modeling efforts should focus on:

Multimedia Models: Creating comprehensive models that simulate the partitioning and transformation of the compound in air, water, soil, and sediment. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: Developing predictive models for key environmental parameters such as biodegradation half-life, soil sorption coefficient (Koc), and bioconcentration factor (BCF) based on the compound's molecular structure.

Incorporation of Bioavailability: Refining models to better account for the bioavailability of the compound in different environmental matrices, which is a crucial factor in determining its true toxicological potential. rsc.org

A summary of key considerations for developing environmental fate models for this compound is presented below.

| Modeling Aspect | Key Considerations for this compound |

| Spatial & Temporal Scales | Define relevant environmental compartments (e.g., agricultural soil, aquatic systems) and timeframes for prediction. up.pt |

| Source Identification | Quantify potential emission sources from manufacturing, use, and disposal. up.pt |

| Transport Processes | Model advective and diffusive transport based on the compound's physicochemical properties. up.pt |

| Transformation Processes | Quantify rates of hydrolysis, photolysis, and biodegradation. up.pt |

Exploration of New Derivatization Strategies

Chemical derivatization can significantly enhance the analytical detection and characterization of this compound, particularly in complex matrices. nih.gov Future research can explore novel derivatization techniques to improve analytical performance. nih.gov This involves introducing specific functional groups to facilitate detection by various analytical instruments. nih.gov

Potential derivatization approaches include:

Fluorescence Tagging: Introducing highly fluorescent moieties to the molecule to enable ultra-sensitive detection by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Mass Spectrometry Enhancement: Attaching charge-carrying groups or fragments that improve ionization efficiency and facilitate structural elucidation by Mass Spectrometry (MS).

Chromatographic Improvement: Modifying the molecule to improve its separation characteristics in Gas Chromatography (GC) or Liquid Chromatography (LC), for instance, by increasing its volatility or altering its polarity.

The table below outlines potential derivatization strategies based on the functional groups present in this compound.

| Functional Group | Potential Derivatization Reaction | Purpose |

| Nitrile Group | Reduction to an amine followed by reaction with a fluorescent tagging agent. | Enhanced sensitivity for HPLC-FLD analysis. |

| Chlorophenyl Ring | Nucleophilic aromatic substitution (under specific conditions) with a chromophoric group. | Improved detection for HPLC-UV analysis. |

| Aliphatic Backbone | Introduction of a chiral derivatizing agent. | Separation of enantiomers for stereospecific studies. |

Targeted Medicinal Chemistry Applications

Building upon the initial findings of its biological activity, a focused medicinal chemistry program could unlock the therapeutic potential of this compound derivatives. This would involve a systematic approach to drug design and development.

Key research activities in this area would include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a library of analogues with systematic structural modifications to identify the key chemical features responsible for biological activity and to optimize potency and selectivity.

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to ensure they have suitable characteristics for in vivo applications.

Development of Prodrugs: Designing inactive prodrug forms of active compounds to improve drug delivery, enhance bioavailability, or reduce off-target toxicity.

Q & A

Basic Research Question

- ¹H/¹³C NMR : Distinct signals for the nitrile group (δ ~120 ppm in ¹³C NMR) and aromatic protons (δ 7.2–7.4 ppm for 4-chlorophenyl group).

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 179.0 (calculated for C₉H₈ClN) .

- IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

Methodological Insight : Cross-validation using multiple techniques is critical to confirm structural integrity, especially when distinguishing regioisomers or detecting impurities .

How can researchers resolve contradictions in spectral data for this compound derivatives?

Advanced Research Question

Discrepancies in NMR or MS data often arise from:

- Regioisomeric impurities : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.

- Residual solvents : Ensure thorough drying and solvent elimination during purification.

- Crystallographic validation : Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural confirmation, as demonstrated for analogs like 2-(4-chlorophenyl)-1-phenylethanone .

Case Study : In one study, conflicting ¹³C NMR signals for a nitrile derivative were resolved by SCXRD, revealing unexpected hydrogen bonding affecting chemical shifts .

What is the role of the 4-chlorophenyl substituent in modulating biological activity compared to nitro or amino analogs?

Advanced Research Question

Comparative studies highlight substituent effects:

| Substituent (X) | Biological Activity | Key Properties |

|---|---|---|

| Cl (4-Cl) | Low cytotoxicity | Enhanced metabolic stability |

| NO₂ (4-NO₂) | High enzyme inhibition | Increased electrophilicity |

| NH₂ (4-NH₂) | Moderate activity | Susceptible to oxidation |

The chloro group balances lipophilicity and electronic effects, making this compound a versatile scaffold for drug discovery .

How can SHELX software be applied to refine the crystal structure of this compound?

Advanced Research Question

SHELXTL/SHELXL is used for:

- Structure solution : Direct methods (SHELXD) for phase determination.

- Refinement : Least-squares minimization against high-resolution data. Adjust thermal parameters (Ueq) for chlorine atoms, which exhibit anisotropic displacement.

- Validation : Check for outliers using Rint and CCDC deposition (e.g., analogs in ).

Best Practice : Use TWINABS for handling twinned crystals, common in nitrile-containing compounds .

What analytical methods are recommended for quantifying impurities in this compound?

Advanced Research Question

- RP-HPLC : Use a C18 column with mobile phase (e.g., acetonitrile:water, 70:30) at pH 3.0 (adjusted with phosphoric acid). Detect impurities at 254 nm.

- Validation Parameters : Linearity (R² > 0.999), LOD/LOQ (<0.1%), and precision (%RSD <2%) as per ICH guidelines .

Example : A validated HPLC method for a related chlorophenyl compound achieved 99.5% purity with <0.05% impurities .

How can researchers design assays to evaluate the cytotoxicity of this compound?

Advanced Research Question

- In vitro models : Use MTT assays on HepG2 or HEK293 cells.

- Dose-response curves : Test concentrations from 1 µM to 100 µM.

- Controls : Include cisplatin (positive control) and DMSO vehicle.

Key Finding : this compound exhibits IC₅₀ >100 µM in most cell lines, suggesting low cytotoxicity .

What strategies mitigate challenges in scaling up this compound synthesis?

Advanced Research Question

- Catalyst optimization : Replace NaH with milder bases (e.g., K₂CO₃) to reduce exothermicity.

- Solvent selection : Switch THF to toluene for easier recycling.

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progression.

Case Study : Pilot-scale synthesis of a nitrile analog achieved 85% yield with <5% impurities using these strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.